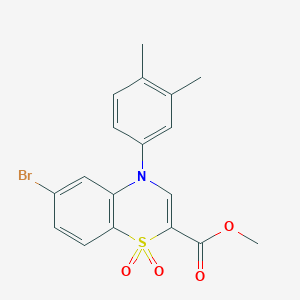
methyl 6-bromo-4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C18H16BrNO4S and its molecular weight is 422.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 6-bromo-4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be denoted by the formula C15H15BrN2O4S. Its molecular weight is approximately 379.25 g/mol. The presence of the bromine atom and the dimethylphenyl group contributes to its unique biological profile.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The compound exhibits significant inhibition against several enzymes and shows promise in treating conditions like diabetes and cancer.
Inhibition of Aldose Reductase
One of the primary areas of research involves the inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Studies indicate that derivatives of benzothiazine compounds can effectively inhibit ALR2 with IC50 values ranging from 0.11 μM to 10.42 μM . The specific compound under discussion may exhibit similar or enhanced inhibitory effects due to its structural modifications.
Antimicrobial Activity
Benzothiazine derivatives have shown notable antimicrobial properties. Research indicates that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The potential for antimicrobial activity in this compound warrants further investigation.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism and oxidative stress.
- Antioxidant Properties : Some benzothiazine derivatives have been reported to possess antioxidant capabilities, which may contribute to their therapeutic effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities of benzothiazine derivatives:
- Aldose Reductase Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that certain benzothiazine derivatives showed promising inhibition against ALR2, suggesting potential for diabetes treatment .
- Antimicrobial Efficacy : Research conducted on related compounds indicated significant antimicrobial activity against Staphylococcus aureus and Mycobacterium tuberculosis, showcasing the potential for developing new antibiotics .
- Antioxidant Activity : A comparative study evaluated various benzothiazine derivatives for their antioxidant activity using DPPH and FRAP assays. Results indicated that some derivatives had substantial free radical scavenging capabilities .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
methyl 6-bromo-4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c1-11-4-6-14(8-12(11)2)20-10-17(18(21)24-3)25(22,23)16-7-5-13(19)9-15(16)20/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMIWCDFJKYHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Br)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














